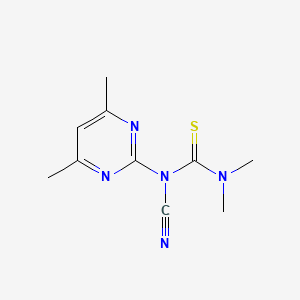![molecular formula C14H17NO2 B5882273 4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
4-[3-(4-methylphenyl)acryloyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methylphenyl)acryloyl]morpholine, also known as MPAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPAM is a morpholine derivative that possesses a substituted phenylacrylic acid moiety. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities.
Mécanisme D'action
The mechanism of action of 4-[3-(4-methylphenyl)acryloyl]morpholine is not fully understood. However, studies have shown that the compound inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. 4-[3-(4-methylphenyl)acryloyl]morpholine also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[3-(4-methylphenyl)acryloyl]morpholine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer. 4-[3-(4-methylphenyl)acryloyl]morpholine has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory activity. The compound has been tested for its toxicity and has been found to be safe at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(4-methylphenyl)acryloyl]morpholine has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits high stability. 4-[3-(4-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic properties, and its mechanism of action has been partially elucidated. However, there are also limitations to the use of 4-[3-(4-methylphenyl)acryloyl]morpholine in lab experiments. The compound is not very soluble in water, which may limit its use in certain assays. 4-[3-(4-methylphenyl)acryloyl]morpholine is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
For the study of 4-[3-(4-methylphenyl)acryloyl]morpholine include further elucidation of its mechanism of action, testing its efficacy in combination with other anti-cancer drugs, and exploring its use in other disease models.
Méthodes De Synthèse
The synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine involves the reaction of morpholine with 4-methylphenylacrylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate which is subsequently cyclized to form the final product. The synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine has been optimized to yield high purity and yield. The purity of the product is essential for its use in medicinal chemistry research.
Applications De Recherche Scientifique
4-[3-(4-methylphenyl)acryloyl]morpholine has been extensively studied for its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-[3-(4-methylphenyl)acryloyl]morpholine has also been shown to possess anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-2-4-13(5-3-12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVDYUBRMBIY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)
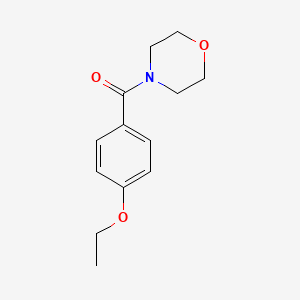
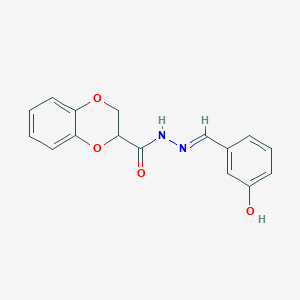
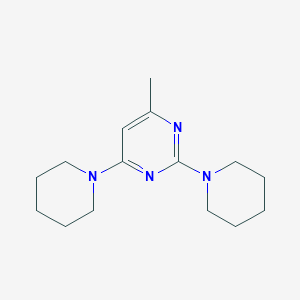
![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)

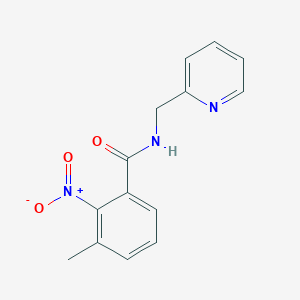
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

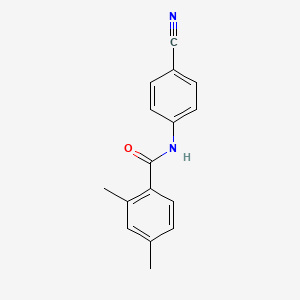
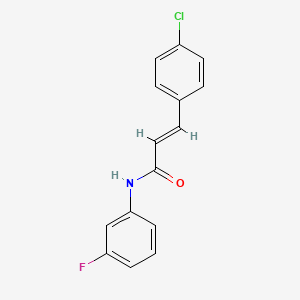
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
